molecular formula C20H21FN2O2 B4008612 N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4008612
M. Wt: 340.4 g/mol
InChI Key: FIIRXFFIRVNALL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide and similar compounds typically involves multi-component reactions or efficient synthetic pathways. For example, Pandey and Rao (2004) described an efficient synthesis involving the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide, followed by N-debenzylation as key steps (Pandey & Rao, 2004).

Molecular Structure Analysis

Molecular structure analysis often involves computational chemistry methods alongside physical characterization techniques such as FT-IR, NMR, and X-ray diffraction. Jayarajan et al. (2019) utilized these methods for characterizing synthesized compounds, providing insights into their molecular structures and potential interactions at the molecular level (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide are closely linked to its functional groups, enabling various interactions and transformations. The compound's reactivity can be explored through its participation in reactions that underline its potential as an intermediate in synthetic pathways for pharmaceutical compounds. The study by Zhou et al. (2021) on a related compound provides an example of synthetic methods and potential chemical reactivity (Zhou et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are critical for understanding their behavior in various solvents and conditions. Mocilac et al. (2011) reported on the crystal structure analyses, providing valuable data on the supramolecular aggregation and molecular conformation influenced by substituents (Mocilac et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for the compound's application in synthesis and potential pharmaceutical uses. The work by Schroeder et al. (2009) on related compounds demonstrates the exploration of chemical properties to achieve selective inhibition of specific kinases, highlighting the importance of understanding these properties (Schroeder et al., 2009).

properties

IUPAC Name

N-(2-fluorophenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)14-7-9-16(10-8-14)23-12-15(11-19(23)24)20(25)22-18-6-4-3-5-17(18)21/h3-10,13,15H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIRXFFIRVNALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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